molecular formula C6H8O3 B1583352 3-Methylglutaric anhydride CAS No. 4166-53-4

3-Methylglutaric anhydride

Cat. No.: B1583352
CAS No.: 4166-53-4
M. Wt: 128.13 g/mol
InChI Key: MGICRVTUCPFQQZ-UHFFFAOYSA-N
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Description

3-Methylglutaric anhydride is an organic compound with the molecular formula C6H8O3. It is a cyclic anhydride derived from 3-methylglutaric acid. This compound is known for its reactivity and is used in various chemical synthesis processes. It is also referred to as β-Methylglutaric anhydride and 2H-Pyran-2,6(3H)-dione, dihydro-4-methyl-.

Chemical Reactions Analysis

Types of Reactions: 3-Methylglutaric anhydride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed:

    Oxidation: 3-Methylglutaric acid.

    Reduction: 3-Methylglutaric alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methylglutaric anhydride has several applications in scientific research:

Comparison with Similar Compounds

  • 3,3-Dimethylglutaric anhydride
  • Methylsuccinic anhydride
  • 2-Methylglutaric acid

Comparison: 3-Methylglutaric anhydride is unique due to its specific structure and reactivity. Compared to 3,3-dimethylglutaric anhydride, it has a different substitution pattern, which affects its reactivity and the types of reactions it can undergo . Methylsuccinic anhydride and 2-methylglutaric acid also have different structural features, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

4-methyloxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4-2-5(7)9-6(8)3-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGICRVTUCPFQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194487
Record name 3-Methylglutaric anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4166-53-4
Record name Dihydro-4-methyl-2H-pyran-2,6(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4166-53-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylglutaric anhydride
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Record name 3-Methylglutaric anhydride
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Record name 3-methylglutaric anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylglutaric anhydride
Reactant of Route 2
3-Methylglutaric anhydride
Reactant of Route 3
3-Methylglutaric anhydride
Reactant of Route 4
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3-Methylglutaric anhydride
Reactant of Route 5
3-Methylglutaric anhydride
Reactant of Route 6
3-Methylglutaric anhydride

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